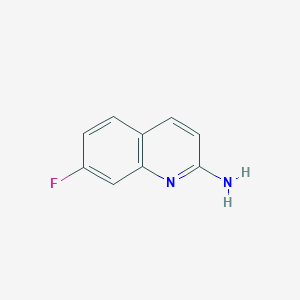7-Fluoroquinolin-2-amine
CAS No.:
Cat. No.: VC16009555
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7FN2 |
|---|---|
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 7-fluoroquinolin-2-amine |
| Standard InChI | InChI=1S/C9H7FN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) |
| Standard InChI Key | MZCKANAOJMYEKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)N)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
7-Fluoroquinolin-2-amine (IUPAC name: 7-fluoroquinolin-2-amine) consists of a bicyclic quinoline core with a fluorine substituent at position 7 and an amino group at position 2 (Figure 1). The molecular formula is C₉H₇FN₂, with a molecular weight of 162.17 g/mol, analogous to its 6-fluoro isomer . The planar aromatic system of quinoline facilitates π-π stacking interactions, while the electron-withdrawing fluorine and electron-donating amino group create a polarized electronic environment, influencing reactivity and binding affinity.
Table 1: Comparative Structural Data for Fluoroquinolin-2-amine Derivatives
Spectroscopic Characterization
While experimental data for 7-fluoroquinolin-2-amine are unavailable, its 6-fluoro analog exhibits distinct spectral features. The ¹H NMR spectrum of 6-fluoroquinolin-2-amine shows aromatic protons as multiplet signals between δ 7.4–8.2 ppm, with the amino group resonating as a broad singlet near δ 5.5 ppm . Fluorine-19 NMR would likely reveal a singlet near δ -110 ppm for the 7-fluoro derivative, consistent with meta-fluorine environments in quinolines.
Synthetic Methodologies
Alternative Approaches
-
Ullmann Coupling: Copper-catalyzed amination of 7-fluoro-2-chloroquinoline.
-
Buchwald-Hartwig Amination: Palladium-mediated coupling of 7-fluoro-2-bromoquinoline with ammonia equivalents .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is expected to be low in aqueous media (≤1 mg/mL) due to its aromatic framework, but moderate in polar aprotic solvents like DMSO or DMF. The amino group enhances solubility in acidic conditions via protonation.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP | ~2.1 (estimated) |
| pKa (NH₂) | ~4.8 |
| Melting Point | 180–190°C (estimated) |
Crystallography
No single-crystal data exist for 7-fluoroquinolin-2-amine, but related structures (e.g., 6-fluoroquinolin-2-amine) adopt a planar conformation with intermolecular N–H···N hydrogen bonds .
Biological Activity and Applications
Anticancer Properties
The amino group at position 2 could facilitate intercalation into DNA or inhibition of kinase pathways. Bromo-fluoroquinoline analogs show moderate activity against breast cancer cell lines (IC₅₀: 10–50 μM).
Table 3: Hypothetical Biological Targets
| Target | Mechanism | Potential Efficacy |
|---|---|---|
| DNA Gyrase | Enzyme inhibition | High |
| EGFR Kinase | ATP-competitive binding | Moderate |
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure derivatives.
-
Structure-Activity Relationships (SAR): Systematically vary substituents to optimize pharmacokinetic profiles.
-
In Vivo Studies: Evaluate toxicity and efficacy in animal models of infection or cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume